1-(5-Phenylpyridin-3-yl)piperazine 1-(5-Phenylpyridin-3-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 223794-97-6
VCID: VC8091345
InChI: InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-10-15(12-17-11-14)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2
SMILES: C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol

1-(5-Phenylpyridin-3-yl)piperazine

CAS No.: 223794-97-6

Cat. No.: VC8091345

Molecular Formula: C15H17N3

Molecular Weight: 239.32 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Phenylpyridin-3-yl)piperazine - 223794-97-6

Specification

CAS No. 223794-97-6
Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
IUPAC Name 1-(5-phenylpyridin-3-yl)piperazine
Standard InChI InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-10-15(12-17-11-14)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2
Standard InChI Key UTJLUZMSRMFBNA-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3
Canonical SMILES C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-(5-Phenylpyridin-3-yl)piperazine consists of a piperazine core substituted at the 3-position of a pyridine ring, which is further functionalized with a phenyl group at the 5-position (Figure 1). The compound’s planar aromatic system and basic piperazine nitrogen atoms contribute to its potential for forming hydrogen bonds and π-π interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H17N3\text{C}_{15}\text{H}_{17}\text{N}_{3}
Molecular Weight239.32 g/mol
Solubility (pH 6.8)Not fully characterized
Storage ConditionsRT, protected from light

Solubility and Stability

While solubility data in aqueous buffers remains incomplete, stock solutions of 1-(5-Phenylpyridin-3-yl)piperazine are typically prepared in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM . The compound exhibits stability for up to 6 months when stored at -80°C, though repeated freeze-thaw cycles should be avoided to prevent degradation .

Table 2: Recommended Stock Solution Preparation

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
14.180.42
520.892.09
1041.794.18

Synthesis and Analytical Characterization

Spectroscopic Identification

While specific spectral data for this compound is unavailable, related piperazine-pyridine hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

  • 1H^1\text{H}-NMR: Aromatic protons at δ 7.2–8.5 ppm; piperazine protons as broad singlets near δ 2.5–3.5 ppm .

  • 13C^{13}\text{C}-NMR: Pyridine carbons at δ 120–150 ppm; piperazine carbons at δ 40–55 ppm .

Pharmacological Profile and Mechanism of Action

CompoundeIF4A3 IC50_{50} (μM)Solubility (μg/mL)
1-(5-Phenylpyridin-3-yl)piperazineNot testedNot reported
Analog 1o 0.102.4 (pH 6.8)
Analog 1q 0.144.1 (pH 6.8)

ADMET and Pharmacokinetic Considerations

P-glycoprotein (P-gp) Efflux

High P-gp efflux ratios (>25) observed in analogs may limit the brain penetration of 1-(5-Phenylpyridin-3-yl)piperazine. Structural modifications to reduce polar surface area (tPSA <80 Ų) could mitigate this issue, as demonstrated by analog 1q (efflux ratio = 0.8) .

Future Directions and Therapeutic Implications

Target Validation Studies

  • In Vitro Screening: Priority should be given to testing eIF4A3 inhibitory activity using fluorescence-based ATPase assays.

  • Proteomic Profiling: Identify off-target effects via kinase selectivity panels.

Formulation Optimization

Given the compound’s limited aqueous solubility, nanoformulations or prodrug strategies may enhance bioavailability.

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